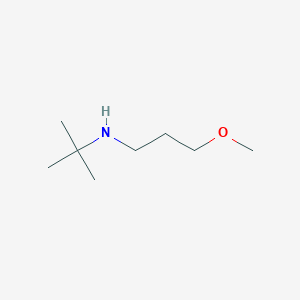
2-Amino-3-(1H-1,2,3-triazol-5-ylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(1H-1,2,3-triazol-5-ylsulfanyl)propanoic acid is a compound that features a unique combination of an amino acid backbone with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-1,2,3-triazol-5-ylsulfanyl)propanoic acid typically involves the reaction of cysteine with 1H-1,2,3-triazole-5-thiol. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective purification methods.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1H-1,2,3-triazol-5-ylsulfanyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-3-(1H-1,2,3-triazol-5-ylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-Amino-3-(1H-1,2,3-triazol-5-ylsulfanyl)propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other cofactors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in energetic materials.
3-Amino-1,2,4-triazole: Used as an enzyme inhibitor and in the synthesis of pharmaceuticals.
5-Amino-1,2,3-triazole: Utilized in organic synthesis and as a building block for more complex molecules
Uniqueness
2-Amino-3-(1H-1,2,3-triazol-5-ylsulfanyl)propanoic acid is unique due to its combination of an amino acid backbone with a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C5H8N4O2S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-amino-3-(2H-triazol-4-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2S/c6-3(5(10)11)2-12-4-1-7-9-8-4/h1,3H,2,6H2,(H,10,11)(H,7,8,9) |
InChI Key |
DBRWJWVIPQEJOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNN=C1SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)


![2-[4-Hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12084844.png)
![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)


![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)





